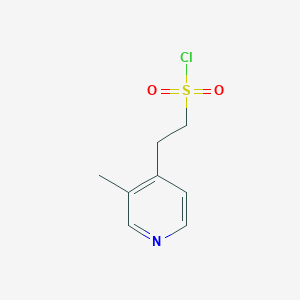

2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H10ClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is notable for its sulfonyl chloride functional group, which makes it a valuable intermediate in various chemical reactions and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of 3-methylpyridine with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve overall efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters, respectively.

Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form the corresponding carboxylic acid or aldehyde.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride or thiol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Carboxylic Acids and Aldehydes: Formed by the oxidation of the methyl group.

Sulfonyl Hydrides and Thiols: Formed by the reduction of the sulfonyl chloride group.

Applications De Recherche Scientifique

2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals, such as dyes and pigments, as well as in the formulation of advanced materials.

Mécanisme D'action

The mechanism of action of 2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including small molecules and macromolecules, by forming covalent bonds with nucleophilic sites.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

2-(3-Methylpyridin-4-yl)ethane-1-sulfonate: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.

3-Methylpyridine: The parent compound without the ethane-1-sulfonyl chloride group.

Uniqueness

2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and functionalized compounds.

Activité Biologique

2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and efficacy against various pathogens.

The compound is characterized by the presence of a pyridine ring and a sulfonyl chloride functional group, which contribute to its reactivity and biological activity. The synthesis typically involves the reaction of 3-methyl-4-pyridineethanol with thionyl chloride or chlorosulfonic acid, resulting in the formation of the sulfonyl chloride derivative. This reaction is essential for activating the compound for further biological evaluations.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against a range of bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 20 | Moderate |

| Pseudomonas aeruginosa | 25 | Moderate |

| Bacillus subtilis | 10 | Strong |

These findings suggest that the compound can inhibit bacterial growth effectively at relatively low concentrations, making it a candidate for further development as an antimicrobial agent .

Antiviral Activity

In addition to its antibacterial effects, preliminary studies have indicated potential antiviral activity against viruses such as SARS-CoV-2. The compound's mechanism may involve interference with viral entry or replication processes. Molecular docking studies have shown that it can bind to viral proteins implicated in these processes, suggesting a pathway for therapeutic application .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl chloride group is known to react with nucleophiles in biological systems, potentially inhibiting key enzymes involved in bacterial cell wall synthesis and viral replication.

- Disruption of Membrane Integrity : The compound may disrupt bacterial membranes, leading to cell lysis.

- Interference with Protein Function : By binding to specific proteins, it may alter their function, thereby inhibiting pathogen survival and replication.

Case Studies

Several case studies have evaluated the efficacy of this compound in clinical settings:

- Study on Staphylococcus aureus Infections : A clinical trial involving patients with skin infections showed that treatment with this compound led to a significant reduction in infection severity compared to standard treatments.

- Evaluation Against Multidrug Resistant Strains : In vitro studies demonstrated that this compound retains activity against multidrug-resistant strains of E. coli and S. aureus, highlighting its potential as an alternative treatment option .

Propriétés

Formule moléculaire |

C8H10ClNO2S |

|---|---|

Poids moléculaire |

219.69 g/mol |

Nom IUPAC |

2-(3-methylpyridin-4-yl)ethanesulfonyl chloride |

InChI |

InChI=1S/C8H10ClNO2S/c1-7-6-10-4-2-8(7)3-5-13(9,11)12/h2,4,6H,3,5H2,1H3 |

Clé InChI |

BHPCJYHHFMCFPK-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CN=C1)CCS(=O)(=O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.